molecular formula C12H13BrN2O B120534 N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide CAS No. 156997-99-8

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

Cat. No. B120534
CAS RN: 156997-99-8
M. Wt: 281.15 g/mol
InChI Key: VWROPIZBUMLVHL-UHFFFAOYSA-N
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Description

“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a chemical compound with the CAS Number: 156997-99-8 . It has a molecular weight of 281.15 . The IUPAC name for this compound is N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide .


Synthesis Analysis

The synthesis of similar compounds, Indole-3-acetamides, was achieved via coupling of indole-3-acetic acid with various substituted anilines in the presence of coupling reagent 1,1-carbonyldiimidazole .


Molecular Structure Analysis

The InChI code for “N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is 1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) .


Physical And Chemical Properties Analysis

“N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiviral Research

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: and its derivatives have shown potential in antiviral research. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.

Anti-HIV Activity

Indole derivatives, including those related to N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective in inhibiting HIV-1 replication .

Anticancer Applications

The indole nucleus, which is part of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , is found in many synthetic drug molecules with anticancer properties. Research into indole derivatives has been driven by their potential to treat various types of cancer cells .

Antimicrobial Properties

The structural framework of indole, which includes N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide , is known to possess antimicrobial activities. This makes it an interesting scaffold for the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Research

Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities. The biological activity of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide could be explored further in this context to develop new therapeutic agents .

Plant Growth Regulation

Indole derivatives play a role in plant growth and developmentN-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide could potentially be used to synthesize analogs of plant hormones like indole-3-acetic acid, which is crucial for plant growth regulation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWROPIZBUMLVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617635
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

CAS RN

156997-99-8
Record name N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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